N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is an organic compound belonging to the class of anilides. It is characterized by a pyrrolidine ring substituted with a phenyl group and a cycloheptyl group.
Preparation Methods
The synthesis of N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine carboxylic acid with appropriate amines. One common method includes the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as an amide-forming agent . The reaction conditions often involve refluxing in acetonitrile or other suitable solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the phenyl ring. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It finds applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. One known target is the enoyl-[acyl-carrier-protein] reductase enzyme, which plays a crucial role in fatty acid biosynthesis in Mycobacterium tuberculosis . By inhibiting this enzyme, the compound can potentially disrupt the biosynthesis of essential fatty acids, leading to antimicrobial effects.
Comparison with Similar Compounds
N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-cyclohexyl-5-oxo-1-phenylpyrrolidine-3-carboxamide: This compound has a cyclohexyl group instead of a cycloheptyl group, which may affect its binding affinity and biological activity.
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring but differ in their substituents, leading to variations in their pharmacological profiles. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H24N2O2/c21-17-12-14(13-20(17)16-10-6-3-7-11-16)18(22)19-15-8-4-1-2-5-9-15/h3,6-7,10-11,14-15H,1-2,4-5,8-9,12-13H2,(H,19,22) |
InChI Key |
HDBGJMIVLDJOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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